molecular formula C10H13NO2 B2785865 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 151051-63-7

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B2785865
CAS No.: 151051-63-7
M. Wt: 179.219
InChI Key: XYWSZIDFXHKQID-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate, followed by hydrolysis and decarboxylation . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes steps such as alkylation, cyclization, and functional group transformations under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrogenated indole derivatives.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h11H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWSZIDFXHKQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151051-63-7
Record name 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
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